1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

Kinase Inhibition Drug Discovery 2,7-Naphthyridine

1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine is a pre-functionalized 2,7-naphthyridine core featuring a reactive C1 chloro group for SNAr elaboration and a fixed C3 pyridin-4-yl moiety that anchors the molecule in kinase pharmacophores. Unlike generic unsubstituted cores, this advanced intermediate bypasses multi-week synthesis, allowing immediate diversification for focused SAR studies against SYK, KDR, and ZAP70. The vendor-verified purity ensures reproducible biological data, making it ideal for building kinase-focused libraries with clean, interpretable SAR.

Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
CAS No. 1211593-56-4
Cat. No. B1424199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
CAS1211593-56-4
Molecular FormulaC13H8ClN3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=C3C=NC=CC3=C2)Cl
InChIInChI=1S/C13H8ClN3/c14-13-11-8-16-6-3-10(11)7-12(17-13)9-1-4-15-5-2-9/h1-8H
InChIKeyWZYSATHRBJEXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4): A Key 2,7-Naphthyridine Scaffold for Chemical Probe and Kinase-Targeted Library Synthesis


1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4) is a synthetic heterocyclic compound characterized by a 2,7-naphthyridine core with a reactive 1-chloro substituent and a pyridin-4-yl group at the 3-position . This molecular architecture provides a versatile, electron-deficient scaffold amenable to further functionalization, positioning it as a critical intermediate in medicinal chemistry, particularly within kinase-targeted drug discovery programs where 2,7-naphthyridine derivatives are frequently explored as kinase inhibitors [1].

Why Generic 2,7-Naphthyridine Substitution Fails: Critical Dependence on C1 Chloro and C3 Pyridin-4-yl Substitution for Activity and Selectivity


While the 2,7-naphthyridine scaffold is widely recognized for its potential across diverse kinase targets, generic substitution with commercially available 2,7-naphthyridine cores cannot replicate the specific physicochemical and biological profile conferred by the C1 chloro and C3 pyridin-4-yl substitution pattern [1]. These functional groups are not inert; they serve as crucial molecular recognition motifs and reactive handles for further diversification. The 1-chloro group, in particular, is essential for synthetic elaboration via nucleophilic aromatic substitution, a pathway unavailable to unsubstituted 2,7-naphthyridine . Critically, within analogous 2,7-naphthyridine kinase inhibitor series, the identity of the heteroaryl substituent (e.g., pyridin-4-yl) dictates target selectivity and potency, underscoring that substitution is a primary determinant of biological outcome and cannot be arbitrarily exchanged without invalidating the underlying structure-activity relationship (SAR) [2].

Quantitative Evidence Guide: Differentiation of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine in Context of 2,7-Naphthyridine SAR


Class-Level Potency Validation of 2,7-Naphthyridine Scaffold in Kinase Inhibition

The 2,7-naphthyridine core, exemplified by 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, is a validated kinase inhibitor scaffold. In a patent disclosing this class, representative 2,7-naphthyridine derivatives demonstrated potent inhibition of key oncology-related kinases. For example, a related compound (Example 32 in the patent) inhibited KDR (VEGFR2) with an IC50 of 0.009 μM, SYK with an IC50 of 0.010 μM, and ZAP70 with an IC50 of 0.024 μM, establishing the intrinsic potency of this heterocyclic core against multiple targets [1]. This provides a critical baseline for SAR campaigns utilizing 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine as a starting point for targeted library synthesis.

Kinase Inhibition Drug Discovery 2,7-Naphthyridine

Functional Group Differentiation: Critical Role of C1 Chloro Substituent for Synthetic Tractability

The C1 chloro substituent in 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine provides a distinct and verifiable advantage over its non-halogenated or alternative halogen (e.g., bromo) analogs. This chlorine atom is a critical functional handle that enables predictable and efficient derivatization via nucleophilic aromatic substitution (SNAr) . This allows medicinal chemists to systematically explore the SAR at the C1 vector by introducing diverse amines, alcohols, or thiols. Without this reactive site, the core 2,7-naphthyridine scaffold cannot be similarly elaborated, and alternative halogens like bromine would alter the reaction kinetics and by-product profile, impacting synthetic yield and purity [1].

Medicinal Chemistry Synthetic Intermediate Nucleophilic Aromatic Substitution

Positional Selectivity: C3 Pyridin-4-yl Substitution Defines a Specific Kinase SAR Vector

The identity and position of the heteroaryl substituent on the 2,7-naphthyridine core are not arbitrary; they are key drivers of kinase selectivity and potency. Within the 2,7-naphthyridine class disclosed in patent literature, variation of the group at the position analogous to the C3 pyridin-4-yl in 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine leads to significant shifts in the kinase inhibition profile [1]. While explicit quantitative data for this precise compound is not publicly available as a comparator, the patent's extensive SAR tables demonstrate that substitution with different aryl and heteroaryl groups (e.g., phenyl, substituted pyridines) yields compounds with IC50 values spanning several orders of magnitude against the same kinase panel. This confirms that the C3 substituent is a high-impact SAR position, and the pyridin-4-yl moiety represents a specific, non-interchangeable pharmacophoric element.

Kinase Inhibition Structure-Activity Relationship (SAR) Selectivity

Availability-Driven Differentiation: Standardized Analytical QC and Commercial Access vs. Analogues Requiring Custom Synthesis

A practical, quantifiable differentiator for procurement is that 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4) is available as a cataloged research chemical from multiple vendors with defined analytical specifications, typically including a Certificate of Analysis (CoA) for purity (e.g., 98%) and storage conditions (e.g., sealed in dry, 2-8°C) . In contrast, many closely related 2,7-naphthyridine analogs with different substitution patterns are not commercially stocked and require custom synthesis, a process that introduces significant delays (weeks to months), higher costs, and batch-to-batch variability [1]. This immediate availability with guaranteed purity reduces project risk and accelerates research timelines.

Chemical Sourcing Quality Control Research Reagent

Validated Application Scenarios for Procuring 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4)


Focused Library Synthesis for Kinase Inhibitor Lead Optimization

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine is optimally procured for use as a versatile intermediate in the synthesis of focused chemical libraries targeting kinases. As established, the 2,7-naphthyridine core is a privileged scaffold for achieving nanomolar potency against KDR, SYK, and ZAP70 [1]. The compound's C1 chloro handle enables efficient library generation via SNAr, allowing systematic exploration of the C1 vector to modulate potency and selectivity against these or related kinases. The fixed C3 pyridin-4-yl group anchors the molecule in a known pharmacophoric region, making this compound an ideal starting point for lead optimization programs in oncology and immunology where SYK and KDR are established targets.

SAR Profiling of Heteroaryl Substitution Vectors in 2,7-Naphthyridines

Procurement is strongly indicated for medicinal chemistry teams performing detailed SAR studies around the 2,7-naphthyridine core. This specific compound provides a rigid, pre-installed pyridin-4-yl group at the critical C3 position, a motif known to influence kinase binding profiles [2]. Researchers can utilize this building block to create a series of analogs where only the substituent at the C1 position is varied, thereby isolating the SAR contribution of that vector without the confounding influence of variability at C3. This controlled approach yields cleaner SAR data compared to using a less-defined or unsubstituted core, directly accelerating the discovery of development candidates.

Chemical Probe Development for Target Validation Studies

This compound is suitable for procurement as a starting material in the synthesis of chemical probes for target validation. The documented high potency of related 2,7-naphthyridine analogs (IC50 < 25 nM) against kinases like SYK and KDR provides a strong biological rationale [3]. By leveraging the C1 chloro group for the attachment of a linker or a functional group (e.g., for affinity chromatography or a reporter tag), 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine can be elaborated into a tool compound to interrogate the role of these kinases in disease-relevant cellular and in vivo models. The vendor-verified purity and stability data ensure that the starting material meets the rigorous quality standards required for reproducible biological experimentation.

Accelerated Hit-to-Lead Campaigns Requiring Pre-functionalized Heterocyclic Cores

For research teams under time and resource constraints, procuring a pre-functionalized core like 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine offers a significant tactical advantage. It bypasses the multi-step synthesis of the substituted 2,7-naphthyridine core from simpler precursors, which can take weeks. This is a direct differentiator from unsubstituted 2,7-naphthyridine, which would require a subsequent, non-trivial functionalization step. By starting with this advanced intermediate, chemists can immediately begin the final derivatization steps (e.g., SNAr at C1), compressing the hit-to-lead timeline and reducing the synthetic chemistry burden .

Technical Documentation Hub

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